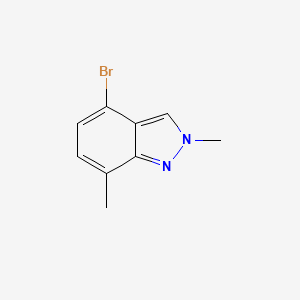

4-Bromo-2,7-dimethyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-12(2)11-9(6)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDXDWNYMHERND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CN(N=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657250 | |

| Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-88-2 | |

| Record name | 4-Bromo-2,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Preeminence of Indazole Heterocycles in Contemporary Chemical and Biological Sciences

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged scaffold in modern medicinal chemistry. nih.govresearchgate.netresearchgate.net While rarely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antimicrobial, anti-HIV, and antihypertensive properties. nih.govresearchgate.netnih.gov This broad utility has made the indazole nucleus a focal point of intensive research and development.

The success of this scaffold is exemplified by several marketed drugs. Pazopanib and Axitinib (B1684631) are potent kinase inhibitors used in cancer therapy, while Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor for treating certain types of cancer. nih.govresearchgate.netnih.gov These examples underscore the capacity of the indazole core to be elaborated into highly effective and specific therapeutic agents, cementing its preeminent status in chemical and biological sciences. researchgate.net

Distinctive Features and Significance of the 2h Indazole Scaffold in Medicinal and Synthetic Chemistry

Indazole can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. nih.gov However, the 2H-indazole scaffold, where the substituent is attached to the nitrogen atom at position 2, is a crucial feature in many highly active compounds. The substitution at the N-2 position fixes the tautomeric form and provides a defined three-dimensional vector for interaction with biological targets.

The significance of the 2H-indazole isomer is particularly evident in the development of targeted therapies. For instance, Niraparib (MK-4827), a potent PARP-1 and PARP-2 inhibitor, is a 2-phenyl-2H-indazole-7-carboxamide derivative. nih.gov Its efficacy relies on the specific geometry and electronic properties conferred by the 2H-indazole core. In synthetic chemistry, the development of regioselective methods to access 2H-indazoles is an area of active research, employing techniques such as transition metal-catalyzed reactions to construct this valuable motif. nih.govnih.gov The ability to reliably synthesize specific 2H-indazole isomers is critical for exploring their full potential in drug discovery and materials science. researchgate.net

Rationale for Dedicated Academic Investigation into Substituted 2h Indazole Derivatives, with Specific Emphasis on 4 Bromo 2,7 Dimethyl 2h Indazole

Strategic Approaches to the Fundamental 2H-Indazole Core Structure.nih.govresearchgate.net

The synthesis of the 2H-indazole core, a less thermodynamically stable tautomer compared to 1H-indazole, requires specific and regioselective strategies. nih.govchemicalbook.com The development of these methods is crucial for accessing the unique chemical space and potential applications of 2H-indazole derivatives.

Classical and Contemporary Cyclization Reactions for 2H-Indazole Formation

Classical methods for 2H-indazole synthesis often involve reductive cyclization of ortho-substituted nitroaromatics. The Cadogan reaction, for instance, utilizes trivalent phosphorus reagents to deoxygenate a nitro group, leading to the formation of a nitrene intermediate that subsequently cyclizes. nih.govresearchgate.net While robust, this method often requires harsh reaction conditions, such as high temperatures. nih.govresearchgate.net

More contemporary approaches have focused on milder and more efficient cyclization strategies. One such method involves the base-catalyzed deprotonation and cyclization of ortho-alkyl substituted azoxybenzenes, providing a straightforward route to 2-aryl-2H-indazoles in good yields. rsc.org Another innovative approach is the reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ from the condensation of o-nitrobenzaldehydes and amines. This one-pot synthesis, promoted by tri-n-butylphosphine, proceeds under mild conditions to afford a variety of substituted 2H-indazoles. acs.org

Furthermore, [3+2] dipolar cycloaddition reactions between arynes and sydnones have emerged as a rapid and efficient metal-free method for constructing the 2H-indazole ring system under mild conditions. organic-chemistry.org

Transition Metal-Catalyzed Synthetic Routes for 2H-Indazoles.nih.govnitk.ac.inresearchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2H-indazoles are no exception. These methods often offer high efficiency, selectivity, and functional group tolerance. rsc.orgingentaconnect.com

Palladium catalysts are extensively used for the synthesis of 2H-indazoles. A notable strategy involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgorganic-chemistry.orgnih.gov This method constructs the N(1)-C(7a) bond and has a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups. acs.orgorganic-chemistry.orgnih.gov The combination of Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, such as dppf, and a base like t-BuONa is often effective. acs.orgnih.gov

Another palladium-catalyzed approach is the direct, one-step synthesis of 2-aryl-substituted 2H-indazoles from readily available 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.orgacs.org This reaction proceeds via a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. organic-chemistry.orgacs.org Palladium-catalyzed C-H arylation of 2H-indazoles on water also provides a mild and direct route to 2,3-diaryl indazoles. acs.org

| Catalyst System | Starting Materials | Reaction Type | Key Features |

| Pd(OAc)₂/dppf/t-BuONa | N-aryl-N-(o-bromobenzyl)hydrazines | Intramolecular Amination | Forms N(1)-C(7a) bond; wide substrate scope. acs.orgorganic-chemistry.org |

| Pd catalyst/t-Bu₃PHBF₄/Cs₂CO₃ | 2-bromobenzyl bromides and arylhydrazines | Intermolecular N-benzylation/Intramolecular N-arylation | One-step, regioselective synthesis. organic-chemistry.orgacs.org |

| Palladium catalyst | 2H-indazoles and aryl halides | C-H Arylation | Mild conditions, performed on water. acs.org |

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of 2H-indazoles. A prominent method is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgacs.orgnih.gov In this process, the copper catalyst is crucial for the formation of both the C-N and N-N bonds. acs.orgnih.gov The use of copper(I) oxide nanoparticles (Cu₂O-NP) as a catalyst under ligand-free conditions in a green solvent like polyethylene (B3416737) glycol (PEG 300) highlights the move towards more sustainable protocols. organic-chemistry.org

Copper catalysts also facilitate the regioselective C-H amination of 2H-indazoles, leading to the synthesis of indazole-containing indazol-3(2H)-ones under mild conditions. acs.org Furthermore, copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes provides a route to 3-alkenyl-2H-indazoles. nih.gov A copper-catalyzed regioselective cross-coupling of 1H-indazoles with diaryliodonium salts has also been developed for accessing 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org

| Catalyst System | Starting Materials | Reaction Type | Key Features |

| CuI/TMEDA | 2-bromobenzaldehydes, primary amines, NaN₃ | One-pot, Three-component | Sequential C-N and N-N bond formation. acs.org |

| Cu₂O-NP | 2-chloro/bromobenzaldehydes, primary amines, NaN₃ | One-pot, Three-component | Ligand-free, green solvent (PEG 300). organic-chemistry.org |

| Cu(OTf)₂ | 2H-indazoles | C-H Amination | Mild, room temperature conditions. acs.org |

| CuCl | 1H-indazoles, diaryliodonium salts | Cross-coupling | Complete N(2)-regioselectivity. rsc.org |

Cobalt and rhenium complexes have also emerged as powerful catalysts for 2H-indazole synthesis. Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes through a C-H bond functionalization/addition/cyclization cascade. nih.govacs.org This method is operationally simple and has been demonstrated on a multi-gram scale. nih.govacs.org

Rhodium(III) catalysis has also proven effective in the synthesis of N-aryl-2H-indazoles via the C-H bond addition of azobenzenes to aldehydes. nih.govacs.org These reactions proceed through a formal [4+1] annulation and are highly functional group compatible. nih.govacs.org Rhodium catalysis has also been utilized in the annulation of azobenzenes with sulfoxonium ylides to produce 3-acyl-2H-indazoles. nih.govresearchgate.net While specific examples of rhenium-catalyzed synthesis of the parent 2H-indazole ring are less common in the provided context, rhenium complexes are known to participate in cyclization reactions and have been synthesized with related benzimidazole (B57391) ligands, suggesting potential applicability. nih.gov

| Metal Catalyst | Starting Materials | Reaction Type | Key Features |

| Co(III) complex | Azobenzenes, aldehydes | C-H Functionalization/Addition/Cyclization | Air-stable catalyst, one-step synthesis. nih.govacs.org |

| Rh(III) complex | Azobenzenes, aldehydes | C-H Bond Addition/Annulation | Highly functional group compatible. nih.govacs.org |

| Rh(III) complex | Azobenzenes, sulfoxonium ylides | Annulation | Synthesis of 3-acyl-2H-indazoles. nih.govresearchgate.net |

Organocatalytic and Green Chemistry Approaches in 2H-Indazole Synthesis

In line with the principles of green chemistry, several methodologies have been developed to minimize waste and avoid the use of toxic reagents and solvents. The use of copper(I) oxide nanoparticles in polyethylene glycol is a prime example of a greener approach to the three-component synthesis of 2H-indazoles. organic-chemistry.org

Organocatalytic methods are also gaining traction. For instance, a metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) can be performed in water under ambient air, suggesting a radical-mediated pathway. organic-chemistry.org Furthermore, electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes offers a catalyst-free and oxidant-free method to produce 2H-indazole derivatives. organic-chemistry.org The development of one-pot reactions, such as the condensation-Cadogan reductive cyclization, also contributes to a greener synthesis by reducing the number of workup and purification steps. acs.org These approaches, which often involve milder conditions and more environmentally benign reagents, are pivotal for the sustainable production of 2H-indazole analogues. organic-chemistry.orgresearchgate.net

Visible Light-Mediated Heterodifunctionalization for 2H-Indazole Scaffolds

Visible light-mediated reactions have emerged as a powerful and sustainable tool in organic synthesis. rsc.org These methods often proceed under mild conditions without the need for harsh reagents or metal catalysts. researchgate.net

A notable advancement is the heterodifunctionalization of alkynylazobenzenes, which can be promoted exclusively by visible light. acs.orgnih.gov This approach allows for the rapid assembly of 2H-indazole skeletons with excellent regioselectivity and atom economy. researchgate.netacs.orgnih.gov The reaction is versatile, accommodating a wide range of nucleophiles including alcohols, carboxylic acids, thiols, and amides to achieve oxyamination, sulfenoamination, and diamination reactions. researchgate.netacs.orgbohrium.com For instance, the irradiation of an alkynylazobenzene in methanol (B129727) with blue light can furnish the corresponding 2H-indazole in high yield. acs.org The proposed mechanism involves the initial excitation of the alkynylazobenzene under visible light, followed by an intramolecular attack of the azo group's nitrogen atom onto the alkyne, leading to a cyclized intermediate that, upon protonation, yields the 2H-indazole product. acs.org This method's value is highlighted by its ability to proceed without any transition metal or photocatalyst, relying solely on the inherent photoreactivity of the substrate. researchgate.netacs.org

Another innovative visible-light-driven method involves the direct C3-arylation of 2H-indazoles. This is achieved through the formation of an electron-donor-acceptor (EDA) complex between a 2H-indazole and an aryl diazonium salt in the presence of pyridine. rsc.org This photocatalyst-free process provides an efficient route to C3-arylated-2H-indazoles, which are significant scaffolds in various bioactive compounds. rsc.org Similarly, visible light has been utilized for the C3-carbamoylation of 2H-indazoles using oxamic acids as the carbamoylating source in a transition-metal-free process. frontiersin.org Furthermore, a self-catalyzed energy transfer process between 2H-indazoles and α-keto acids under visible light irradiation enables the synthesis of functionalized 3-acyl-2H-indazoles without the need for external photocatalysts or oxidants. nih.gov

These visible-light-induced strategies represent a significant step towards more environmentally benign and efficient syntheses of functionalized 2H-indazoles. researchgate.net

Regioselective Functionalization of the 2H-Indazole Nucleus for this compound Construction

The construction of a molecule like this compound necessitates highly regioselective methods for introducing substituents at specific positions of the indazole core. acs.org

Methodologies for Position-Selective Bromination at the 4-Position

Achieving selective bromination at the C4-position of the indazole ring is a synthetic challenge. While direct halogenation of 2H-indazoles often occurs at the C3-position, recent studies have explored regioselective C-H functionalization. rsc.org

A metal-free method for the regioselective halogenation of 2-substituted indazoles has been developed using N-halosuccinimides (NXS). rsc.orgnih.gov By carefully tuning the reaction conditions, such as the solvent and temperature, it is possible to achieve selective mono-halogenation. rsc.orgnih.gov For instance, the bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been shown to regioselectively occur at the C7 position. nih.gov While direct C4-bromination methods are less common, this highlights the principle that substituents on the indazole ring can direct halogenation to specific positions. The synthesis of this compound would likely involve a multi-step sequence where the bromine is introduced at an earlier stage, for example, starting from a pre-brominated precursor before the indazole ring formation, or through a directed C-H activation strategy.

Further research into directing groups or specific catalysts is needed to develop a direct and high-yielding C4-bromination method for 2,7-dimethyl-2H-indazole.

Strategies for Methylation at the 2-Nitrogen and 7-Carbon Positions of the Indazole Ring

The introduction of methyl groups at the N2 and C7 positions requires distinct and controlled chemical transformations.

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers, and controlling this regioselectivity is a key challenge. nih.govbeilstein-journals.orgbeilstein-journals.org The formation of the 2H-indazole regioisomer is often favored under kinetic control. researchgate.net

Several strategies have been developed to achieve selective N2-alkylation. One approach involves the use of specific alkylating agents and reaction conditions. For example, trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org Another method employs methyl 2,2,2-trichloroacetimidate under mild acidic conditions for regioselective methylation at the N2 position. researchgate.net

The choice of base and solvent also plays a crucial role. While basic conditions often lead to mixtures of N1 and N2 products, specific combinations can favor one isomer over the other. nih.govdergipark.org.trnih.gov For instance, a study showed that using sodium hydride in tetrahydrofuran (B95107) (THF) can lead to high N1 selectivity for certain substituted indazoles, while the presence of a C7 substituent with an electron-withdrawing group, such as a nitro or ester group, can confer excellent N2 regioselectivity. nih.govresearchgate.net

The regiochemical outcome of N-alkylation is influenced by a combination of steric and electronic factors of the indazole ring and the nature of the alkylating agent. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.orgbeilstein-journals.org Therefore, reactions that proceed under thermodynamic control tend to favor the N1-alkylated product. nih.govrsc.orgnih.gov Conversely, kinetically controlled reactions often yield the N2-isomer, as the N2 lone pair is considered more sterically accessible. researchgate.net

For example, standard SN2 conditions using a base like potassium carbonate in DMF often result in a mixture of N1 and N2 isomers. nih.gov However, specific protocols have been developed to achieve high selectivity. A recently developed method for N1-alkylation involves a reductive amination approach, which proceeds under thermodynamic control and shows high selectivity with no detectable N2-isomer formation. rsc.orgnih.gov

The ability to selectively synthesize either the N1 or N2 isomer is critical, as the biological activity and material properties of indazole derivatives can vary significantly between the two regioisomers. nih.govbeilstein-journals.org

One-Pot and Multi-Component Reaction Sequences in the Synthesis of Functionalized 2H-Indazoles

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the need for isolating intermediates. nih.govmdc-berlin.deorganic-chemistry.orgacs.org

Several one-pot methods for the synthesis of 2H-indazoles have been reported. One such strategy involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by a Cadogan reductive cyclization promoted by a phosphine reagent. nih.govorganic-chemistry.orgacs.org This approach provides a mild and efficient route to a variety of substituted 2H-indazoles. nih.govorganic-chemistry.org Another one-pot synthesis utilizes an organophosphorus-silane system for the reductive cyclization of functionalized 2-nitrobenzaldehydes and primary amines, yielding a wide range of 2H-indazoles in good to excellent yields. mdc-berlin.descispace.com

Three-component reactions have also been developed for the synthesis of 2H-indazole derivatives. For instance, a copper-catalyzed reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide provides a direct route to 2H-indazoles. organic-chemistry.org These MCRs are highly valuable for rapidly building molecular complexity and accessing diverse libraries of functionalized 2H-indazoles. researchgate.netresearchgate.net

The table below summarizes some of the key findings in the synthesis of 2H-indazoles.

| Methodology | Key Features | Reactants | Products | Reference(s) |

| Visible Light-Mediated Heterodifunctionalization | Catalyst-free, high regioselectivity, mild conditions | Alkynylazobenzenes, Nucleophiles (alcohols, etc.) | Functionalized 2H-indazoles | acs.org, researchgate.net, nih.gov |

| Visible Light-Mediated C3-Arylation | Photocatalyst-free, EDA complex formation | 2H-indazoles, Aryl diazonium salts | C3-arylated-2H-indazoles | rsc.org |

| Regioselective N2-Alkylation | High N2-selectivity | 1H-indazoles, Alkyl 2,2,2-trichloroacetimidates | 2-alkyl-2H-indazoles | organic-chemistry.org, researchgate.net |

| One-Pot Condensation-Cadogan Cyclization | Mild conditions, operational simplicity | o-Nitrobenzaldehydes, Primary amines | Substituted 2H-indazoles | nih.gov, organic-chemistry.org, acs.org |

| One-Pot Organophosphorus-Silane Cyclization | Efficient, good to excellent yields | 2-Nitrobenzaldehydes, Primary amines | Substituted 2H-indazoles | scispace.com, mdc-berlin.de |

| Three-Component Copper-Catalyzed Synthesis | Direct route, builds complexity | 2-Bromobenzaldehydes, Primary amines, Sodium azide | 2H-indazoles | organic-chemistry.org |

Reactivity Profile of the Aromatic Bromine Atom: Nucleophilic Substitution and Cross-Coupling Applications

The bromine atom at the C4 position of this compound is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr):

While generally less reactive towards nucleophilic aromatic substitution than activated aryl halides, 4-bromoindazoles can undergo SNAr reactions under specific conditions, particularly with strong nucleophiles or when the indazole ring is further activated by electron-withdrawing groups. However, for a molecule like this compound, with electron-donating methyl groups, harsh conditions would likely be required, and competing side reactions might be observed.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for the derivatization of the C4-bromo position. These reactions offer a broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-indazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of C-C bonds. While specific examples for this compound are not extensively documented in readily available literature, the Suzuki-Miyaura coupling of other bromo-substituted indazoles is well-established, suggesting its applicability. For instance, the coupling of 5-bromoindazoles with various boronic acids has been successfully achieved. nih.gov

Sonogashira Coupling: This reaction couples the bromo-indazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated indazole. organic-chemistry.orgmdpi.com This method is highly efficient for creating C(sp2)-C(sp) bonds. The scope of the Sonogashira coupling on bromo-substituted imidazoles has been investigated, showing good functional group tolerance. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-indazole with a wide variety of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is of great importance for the synthesis of arylamines, which are common motifs in pharmaceuticals. The amination of other bromo-substituted five-membered heterocyclic compounds has been demonstrated to be effective. researchgate.net

Heck Coupling: This reaction involves the coupling of the bromo-indazole with an alkene to form a vinylated indazole.

Stille Coupling: This reaction utilizes an organotin reagent to form a C-C bond with the bromo-indazole.

The following table summarizes representative conditions for these cross-coupling reactions, based on studies of similar bromo-substituted heterocyclic compounds.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 80 °C | Good | nih.gov |

| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | Toluene | Room Temp. | 70-93% | researchgate.net |

| Buchwald-Hartwig | Pd(dba)2/tBuDavePhos | NaOtBu | Toluene | 100 °C | Good | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the 2H-Indazole Core

The indazole ring itself can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups directly onto the carbocyclic ring. The directing effects of the existing substituents, namely the two methyl groups and the pyrazole (B372694) ring, play a crucial role in determining the position of substitution. In 2,7-dimethyl-2H-indazole, the N2-methyl group and the C7-methyl group are both activating and ortho-, para-directing. However, the pyrazole ring is generally considered to be deactivating. The interplay of these effects will determine the regioselectivity of the reaction.

Nitration: Nitration of 2H-indazoles has been reported to occur at the C3 and C7 positions. rsc.orgrsc.org For 2,7-dimethyl-2H-indazole, the C7 position is already substituted. Therefore, nitration would be expected to occur at other positions, influenced by the directing effects of the methyl groups. Site-selective nitration of 2H-indazoles at the C7 position has been achieved using a Zn(OTf)2 catalyst and a nitrating agent. rsc.org

Halogenation: Halogenation of 2H-indazoles can be achieved using various halogenating agents. rsc.orgnih.govrsc.orgnih.gov For instance, metal-free regioselective halogenation of 2-substituted indazoles has been reported, yielding mono- or poly-halogenated products depending on the reaction conditions. rsc.orgnih.govrsc.org The bromination of 2-phenyl-2H-indazole with Br2 has been shown to yield the 3-bromo derivative in high yield. rsc.org

Friedel-Crafts Acylation and Alkylation: These reactions are generally less common on indazole systems due to the deactivating nature of the pyrazole ring and potential side reactions. However, under specific conditions, they can be employed to introduce acyl and alkyl groups.

The regioselectivity of these reactions on this compound would be a complex interplay of the electronic and steric effects of the bromo and dimethyl substituents.

Transformations and Functionalization Involving the Methyl Groups at Positions 2 and 7

The methyl groups at the C2 and C7 positions are also amenable to functionalization, providing another avenue for derivatization.

Oxidation: The methyl groups can be oxidized to various oxidation states, such as hydroxymethyl, formyl, or carboxyl groups. This can be achieved using a variety of oxidizing agents. For instance, microbiological oxidation has been used to convert methyl groups on heterocyclic compounds to carboxylic acids. google.com

Halogenation: Radical halogenation, for example using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can be used to introduce a halogen atom onto the methyl group. This benzylic-type halide can then be further transformed through nucleophilic substitution or elimination reactions.

Lithiation: Deprotonation of the methyl groups using a strong base like butyllithium (B86547) can generate a carbanion, which can then react with various electrophiles to introduce a wide range of functional groups. This strategy has been successfully applied to the functionalization of methyl groups on other heterocyclic systems.

Advanced Functional Group Interconversions on the Substituted Indazole Scaffold

Once initial functionalization has been achieved, a variety of functional group interconversions can be performed to further elaborate the structure of the indazole derivative. The cross-coupling products obtained from the C4-bromo position offer a rich platform for such transformations. For example, an introduced aryl group can be further functionalized through electrophilic aromatic substitution, or a vinyl group can undergo a range of additions and oxidations. Similarly, the products from the functionalization of the methyl groups can be further modified. For instance, a carboxylic acid can be converted to an amide, ester, or can be reduced to an alcohol.

Stereoselective and Enantioselective Synthesis of Chiral Indazole Derivatives

The synthesis of chiral indazole derivatives is an area of growing interest, as chirality often plays a crucial role in the biological activity of molecules. While there are no direct reports on the stereoselective synthesis of chiral derivatives starting from this compound, several strategies could be envisioned.

Resolution of Racemates: If a racemic mixture of a chiral indazole derivative is synthesized, it can be separated into its individual enantiomers through chiral resolution. wikipedia.orglibretexts.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. wikipedia.org

Asymmetric Synthesis: A more elegant approach is the direct synthesis of a single enantiomer using asymmetric catalysis. While not starting from the title compound, there are examples of enantioselective synthesis of indazoles. For instance, a highly enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using CuH catalysis. nih.govmit.edunih.govacs.org Such methodologies could potentially be adapted to create chiral centers in derivatives of this compound.

Chiral Pool Synthesis: Another strategy could involve the use of a chiral starting material that is incorporated into the indazole scaffold.

The development of stereoselective and enantioselective methods for the synthesis of chiral indazole derivatives remains an active area of research with significant potential for the discovery of new bioactive compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 Bromo 2,7 Dimethyl 2h Indazole Analogues

Elucidation of Key Pharmacophoric Elements within the Substituted 2H-Indazole Scaffold

The 2H-indazole core serves as a versatile scaffold for the design of biologically active molecules. The nitrogen atoms within the pyrazole (B372694) ring can act as both hydrogen bond donors and acceptors, a critical feature for interaction with biological targets. nih.gov The aromatic nature of the bicyclic system allows for π-π stacking interactions with aromatic residues in protein binding pockets.

Key pharmacophoric elements of the substituted 2H-indazole scaffold include:

The Indazole Core: Provides the fundamental shape and aromatic character for target interaction. researchgate.net

Substituents on the Benzene (B151609) Ring: Modifications at positions 4, 5, 6, and 7 can influence potency, selectivity, and pharmacokinetic properties.

Substituents on the Pyrazole Ring: The substituent at the N-2 position is crucial for modulating activity and can impact the orientation of the molecule within the binding site.

Influence of Halogenation (e.g., Bromine at Position 4) on Molecular Interactions and Biological Efficacy

The introduction of a bromine atom at position 4 of the 2H-indazole ring has a profound impact on the molecule's properties. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen. This can lead to enhanced binding affinity and specificity for a biological target.

The presence of bromine at the C4 position has been explored in the design of various inhibitors. For instance, a series of 4-bromo-1H-indazole derivatives were synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov The bromine substituent was found to be important for the antibacterial activity observed. nih.gov The electron-withdrawing nature of the bromine atom can also influence the electronic distribution within the indazole ring, potentially affecting its interaction with target proteins.

Steric and Electronic Contributions of Methyl Substituents at Positions 2 and 7 to Ligand-Target Binding

The methyl groups at the N-2 and C-7 positions of the 4-bromo-2,7-dimethyl-2H-indazole scaffold are not merely passive additions; they actively contribute to the molecule's interaction with its biological target through both steric and electronic effects.

N-2 Methyl Group: The methyl group at the N-2 position is a common feature in many biologically active 2H-indazoles. Its presence prevents the formation of the 1H-indazole tautomer, which is generally more stable. nih.gov This rigidifies the molecule into the 2H-conformation, which may be the preferred conformation for binding to a specific target. The steric bulk of the methyl group can also influence the orientation of the entire indazole scaffold within a binding pocket, potentially leading to more favorable interactions or, conversely, steric clashes that reduce affinity.

Rational Design and Synthesis of this compound Derivatives for Specific Biological Activities

The rational design of this compound derivatives involves a deep understanding of the SAR principles discussed above. By systematically modifying the core scaffold and its substituents, medicinal chemists can develop compounds with improved potency, selectivity, and pharmacokinetic profiles for a desired biological activity.

The synthesis of such derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of 2H-indazoles involves the cyclization of appropriately substituted precursors. researchgate.net For example, the synthesis of 2-substituted 2H-indazoles can be achieved through a palladium-catalyzed reaction between 2-halobenzyl halides and arylhydrazines. researchgate.net The introduction of the bromine atom at the C-4 position can be accomplished through electrophilic bromination of an indazole precursor.

Recent research has focused on the development of 4-bromo-indazole derivatives for various therapeutic areas. For example, novel 4-bromo-1H-indazole derivatives have been designed and synthesized as potential antibacterial agents that target the FtsZ protein. nih.gov In these studies, different substituents were introduced at other positions of the indazole ring to explore their impact on antibacterial activity. nih.gov

Below is a table summarizing the biological activities of some representative indazole derivatives, highlighting the importance of the substitution pattern.

| Compound Name | Substituents | Biological Activity |

| 4-Bromo-1H-indazole derivative | 4-Bromo | Antibacterial (FtsZ inhibitor) nih.gov |

| Indazole-4,7-dione derivative | 4,7-dione | BRD4 inhibitor nih.gov |

| 2,3-diphenyl-2H-indazole derivative | 2-phenyl, 3-phenyl | Antiprotozoal mdpi.com |

This table illustrates how the indazole scaffold can be decorated with different functional groups to achieve a wide range of biological effects. The principles of SAR are instrumental in guiding the design of these molecules for specific therapeutic applications.

Medicinal Chemistry and Biological Target Engagement of 4 Bromo 2,7 Dimethyl 2h Indazole Derivatives

Indazole Derivatives as Privileged Structures in Contemporary Drug Discovery and Development

Indazole derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. pnrjournal.comresearchgate.net This versatility has led to their extensive investigation and development as therapeutic agents for various diseases. pnrjournal.comnih.gov The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov While the 1H-form is generally more thermodynamically stable, both isomers serve as crucial scaffolds in the design of novel drugs. nih.gov

The significance of the indazole core is highlighted by the number of commercially available drugs that feature this moiety, including axitinib (B1684631), linifanib, niraparib, and pazopanib, which are used in the treatment of various cancers. nih.govresearchgate.net The broad pharmacological profile of indazole derivatives encompasses anticancer, anti-inflammatory, analgesic, antimicrobial, and antiviral activities. nih.govnih.govresearchgate.net This wide spectrum of biological activities underscores the importance of the indazole scaffold in the development of new therapeutic agents. pnrjournal.com

The adaptability of the indazole ring allows for diverse substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. pnrjournal.comnih.gov This structural flexibility is a key reason why indazole derivatives continue to be a focal point of research in the quest for new and effective medicines. rsc.org

Mechanistic Investigations of Diverse Biological Activities Attributed to 2H-Indazole Analogues

The 2H-indazole scaffold is a key component in a variety of biologically active compounds. researchgate.netrsc.org Researchers have synthesized and evaluated numerous 2H-indazole derivatives, revealing a broad spectrum of pharmacological activities. nih.govresearchgate.netmdpi.com

Anticancer Mechanisms and Molecular Target Inhibition (e.g., Tyrosine Kinases, DNA Gyrase)

Indazole derivatives are prominent in oncology research, with many acting as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. nih.govrsc.org A number of approved anticancer drugs, such as axitinib and pazopanib, feature the indazole core and function as tyrosine kinase inhibitors. nih.govresearchgate.net These drugs target vascular endothelial growth factor receptors (VEGFR), playing a role in inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. biotech-asia.org

Research has focused on designing indazole-based molecules that can act as potent VEGFR-2 inhibitors. biotech-asia.org For instance, some 3-carboxamido-2H-indazole-6-arylamide derivatives have been identified as selective CRAF inhibitors, showing antiproliferative activity against melanoma cell lines. nih.govnih.gov Other studies have reported on indazole-pyrimidine based derivatives as effective VEGFR-2 inhibitors. nih.gov The antiproliferative effects of certain 3-(pyrrolopyridin-2-yl)indazole derivatives have been demonstrated against various human cancer cell lines. nih.gov One particular indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines and was found to induce apoptosis in breast cancer cells. rsc.org

Beyond kinase inhibition, indazole derivatives have also been explored as inhibitors of bacterial DNA gyrase, a validated target for antibacterial agents. nih.gov This offers a pathway to combat antibiotic resistance. nih.gov Structure-based drug design has led to the discovery of indazole derivatives with significant enzymatic and antibacterial activity. nih.gov

Anti-inflammatory and Analgesic Pharmacological Pathways

Indazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. researchgate.netnih.gov The anti-inflammatory potential of some 2H-indazole derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. nih.govresearchgate.net For example, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro inhibitory activity against human COX-2. nih.govresearchgate.net Docking studies suggest these compounds may bind to COX-2 in a manner similar to the selective COX-2 inhibitor, rofecoxib. nih.govresearchgate.net

A series of 4,5-dihydro-2H-indazoles has been synthesized and evaluated for their anti-inflammatory activity, with several compounds showing distinctive profiles and a good safety margin in animal models. nih.gov The mechanism of action for these compounds is also linked to the inhibition of cyclooxygenase enzymes. nih.gov The development of indazole-based compounds as anti-inflammatory agents continues to be an active area of research. researchgate.net

Antimicrobial and Antiprotozoal Modalities

The indazole scaffold is a promising framework for the development of new antimicrobial and antiprotozoal agents. nih.govnih.gov A variety of 2H-indazole derivatives have been synthesized and tested against a range of pathogens, including protozoa, bacteria, and yeasts. pnrjournal.comnih.govresearchgate.net

In the realm of antiprotozoal activity, several 2H-indazole derivatives have shown significant potency against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving more effective than the standard drug, metronidazole (B1676534). nih.govresearchgate.net For instance, one study found a particular 2,3-diphenyl-2H-indazole derivative to be 12.8 times more active than metronidazole against G. intestinalis. nih.govresearchgate.net

Regarding antibacterial activity, indazole derivatives have been identified as a novel class of bacterial Gyrase B inhibitors, a key target in combating bacterial resistance. nih.gov Some indazole derivatives have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com Specifically, certain indazoles displayed inhibitory profiles against S. aureus and S. epidermidis species. mdpi.com

Furthermore, some 2,3-diphenyl-2H-indazole derivatives have exhibited in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. nih.govresearchgate.net This broad-spectrum antimicrobial activity highlights the potential of 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents, particularly since infectious diseases are often associated with an inflammatory response. nih.govresearchgate.netnih.gov

Antiviral Actions, Including Anti-HIV Activity

The indazole nucleus is a versatile scaffold that has also been explored for its antiviral potential. researchgate.netnih.gov Research has indicated that certain indazole-containing compounds possess anti-HIV activity. nih.govnih.gov

More recently, the pyrrolo[2,3-e]indazole core has been identified as a promising scaffold for the development of novel inhibitors of influenza A virus neuraminidase. nih.gov Two hit compounds from this class were found to inhibit the replication of H3N2 and H1N1 influenza A virus strains and were well-tolerated by cells. nih.gov These compounds demonstrated dual activity by also suppressing pneumococcal neuraminidase, which could be advantageous in treating influenza complicated by secondary bacterial infections. nih.gov Other novel acetamide (B32628) derivatives have also been synthesized and have shown potential in reducing the replication of human adenovirus type 5 and ECHO-9 virus. researchgate.net

Enzyme Inhibition Profiles, Particularly Cytochrome P450 Enzymes, and Their Metabolic Implications

The interaction of indazole derivatives with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, is a critical aspect of their drug development profile. CYPs are the major enzymes involved in drug metabolism and can be either inhibited or induced by various compounds, leading to potential drug-drug interactions. youtube.com

Antifungal agents containing an imidazole (B134444) moiety, which is structurally related to indazole, have been shown to be nonselective inhibitors of several P450 enzymes. drugbank.com For example, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, while other imidazole derivatives have shown high-affinity inhibition for CYP1A2, CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP2E1. drugbank.com Another imidazole-containing compound, climbazole, has also been shown to induce and inhibit cytochrome P450 enzymes. sigmaaldrich.com

Specifically for indazole derivatives, YM-348, an indazolethylamine derivative, acts as a potent 5-HT2C receptor agonist and its metabolic profile has been studied. wikipedia.org The potential for indazole-based compounds to inhibit or induce CYP enzymes is an important consideration in their development as therapeutic agents. For instance, selective inhibitors of CYP2J2 have been developed from derivatives of terfenadine (B1681261) and ebastine, with some showing competitive or mechanism-based inhibition. nih.gov The study of how these compounds interact with CYPs is essential for predicting their metabolic fate and potential for adverse interactions with other drugs. nih.gov

Theoretical and Experimental Rationale for Therapeutic Potential of 2H-Indazole-Based Compounds

The indazole nucleus, a bicyclic heterocyclic system, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds with a wide array of pharmacological activities. caribjscitech.compnrjournal.com While the 1H-indazole tautomer is generally more thermodynamically stable, the 2H-indazole isomer is a key structural motif in numerous biologically active molecules. sci-hub.senih.gov The therapeutic potential of 2H-indazole derivatives stems from their ability to interact with various biological targets, leading to effects such as antimicrobial, anti-inflammatory, and anticancer activities. nih.govmdpi.comresearchgate.net The specific biological profile is heavily influenced by the nature and position of substituents on the indazole ring.

The rationale for the therapeutic potential of compounds based on the 4-Bromo-2,7-dimethyl-2H-indazole framework can be inferred from extensive research on related substituted indazoles. The core 2H-indazole structure provides a versatile template for engaging with biological macromolecules, while the substituents—a bromine atom at position 4 and methyl groups at positions 2 and 7—are crucial for modulating target affinity, selectivity, and pharmacokinetic properties.

Experimental Evidence from Related 2H-Indazole Derivatives

Research into substituted 2H-indazoles has provided significant experimental data supporting their therapeutic promise, particularly in the areas of infectious diseases and inflammation.

Antiprotozoal Activity:

A notable area of investigation for 2H-indazoles is their efficacy against protozoal pathogens. Studies on a series of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have demonstrated potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com In many instances, these compounds exhibited greater potency than metronidazole, a standard therapeutic agent. pnrjournal.commdpi.com The data suggests that the 2-substituted indazole core is a promising framework for designing new antiprotozoal agents. mdpi.com For example, a derivative identified as compound 18 in one study was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Table 1: Antiprotozoal Activity of Selected 2-Phenyl-2H-Indazole Derivatives

| Compound | Substituent (Position 2) | Target Organism | IC₅₀ (µM) mdpi.comnih.gov |

|---|---|---|---|

| 2 | 4-Chlorophenyl | E. histolytica | < 0.050 |

| 8 | 4-Chlorophenyl | G. intestinalis | 0.130 |

| 8 | 4-Chlorophenyl | T. vaginalis | 0.170 |

| 10 | 4-(Methoxycarbonyl)phenyl | G. intestinalis | 0.120 |

| 10 | 4-(Methoxycarbonyl)phenyl | T. vaginalis | 0.160 |

| 16 | 2-Chlorophenyl | G. intestinalis | < 0.050 |

| 20 | 2-(Trifluoromethyl)phenyl | E. histolytica | < 0.050 |

| 20 | 2-(Trifluoromethyl)phenyl | G. intestinalis | < 0.050 |

| Metronidazole (Reference) | - | E. histolytica | 1.890 |

| Metronidazole (Reference) | - | G. intestinalis | 1.780 |

This table is interactive. You can sort and filter the data.

The structure-activity relationship (SAR) studies from this research indicated that substitution on the 2-phenyl ring is critical for activity. nih.gov Specifically, the presence of electron-withdrawing groups was shown to enhance antiprotozoal potency, a finding that provides a theoretical basis for further derivatization of the 2H-indazole scaffold. nih.gov

Anti-inflammatory Activity:

Inflammation is a common component of infectious diseases and many chronic conditions. The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Selected 2,3-diphenyl-2H-indazole derivatives have been evaluated for their ability to inhibit human cyclooxygenase-2 (COX-2). mdpi.com In-silico docking studies suggested a binding mode similar to that of rofecoxib, a known COX-2 selective inhibitor, while in vitro assays confirmed the inhibitory activity of several compounds. mdpi.com

Table 2: In Vitro COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-indazole Derivatives

| Compound | Substituents | % Inhibition at 10 µM researchgate.net |

|---|---|---|

| 154 | 2-phenyl, 3-(4-chlorophenyl) | 36% |

| 155 | 2-phenyl, 3-(4-(methoxycarbonyl)phenyl) | 42% |

| 156 | 2-(4-chlorophenyl), 3-phenyl | 50% |

| 157 | 2-(4-methoxyphenyl), 3-phenyl | 48% |

This table is interactive. You can sort and filter the data.

This dual antimicrobial and anti-inflammatory potential makes the 2H-indazole scaffold particularly attractive for developing agents that can simultaneously address both infection and the associated inflammatory response. mdpi.com

Anticancer Potential:

The indazole core is a component of several FDA-approved kinase inhibitor drugs used in cancer therapy, such as Pazopanib and Axitinib. pnrjournal.comnih.gov This has spurred extensive research into new indazole derivatives as potential anticancer agents. researchgate.netnih.gov Studies have shown that substituted indazoles can inhibit various cancer cell lines through mechanisms that include the induction of apoptosis. For instance, one derivative, compound 2f , demonstrated potent growth inhibitory activity against several cancer cell lines with IC₅₀ values in the sub-micromolar range. researchgate.netnih.gov This compound was found to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. researchgate.netnih.gov

While much of the anticancer research has focused on 1H-indazoles, the findings underscore the general potential of the indazole scaffold in oncology. The presence of a bromine atom, as in this compound, is a feature found in other indazole series with demonstrated biological activity, including 4-bromo-1H-indazole derivatives investigated as antibacterial FtsZ inhibitors and 6-bromo-1H-indazoles with anticancer properties. nih.govnih.gov

Theoretical Contribution of Substituents in this compound

Based on the experimental evidence from related compounds, the specific substituents of this compound are expected to confer a distinct pharmacological profile.

2-Methyl Group: The N-alkylation of the indazole ring is a critical step that determines the formation of the 1H or 2H isomer. The presence of the methyl group at the N2 position definitively establishes the compound as a 2H-indazole, which is essential for the biological activities associated with this specific scaffold.

7-Methyl Group: The methyl group at the C7 position can influence the molecule's conformation and interaction with its biological target. It can provide favorable van der Waals interactions within a protein's binding pocket and can also block metabolic pathways, potentially increasing the compound's biological half-life.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation, Regiochemical Assignment, and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁴N, ¹⁵N NMR for 1H versus 2H Tautomers)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of "4-Bromo-2,7-dimethyl-2H-indazole" in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR spectra, one can confirm the connectivity of atoms and distinguish between different isomers.

¹H NMR Spectroscopy would provide crucial information. The protons of the two methyl groups (at positions 2 and 7) would appear as distinct singlets in the aliphatic region of the spectrum. The chemical shift of the N-methyl group would be particularly indicative of the 2H-indazole tautomer. The aromatic protons on the benzene (B151609) ring would exhibit a specific splitting pattern and chemical shifts influenced by the bromo and methyl substituents, allowing for their unambiguous assignment.

¹⁵N and ¹⁴N NMR Spectroscopy , although less common, could directly probe the nitrogen atoms of the indazole core. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and can definitively distinguish between the 1H and 2H tautomers of the indazole ring system.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below for illustrative purposes. The exact chemical shifts would need to be determined experimentally.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H3 | ~7.5-7.8 (s) | ~130-135 |

| H5 | ~7.0-7.3 (d) | ~120-125 |

| H6 | ~6.8-7.1 (d) | ~115-120 |

| N-CH₃ | ~3.8-4.2 (s) | ~35-40 |

| C7-CH₃ | ~2.3-2.6 (s) | ~15-20 |

| C3 | - | ~130-135 |

| C3a | - | ~140-145 |

| C4 | - | ~110-115 (C-Br) |

| C5 | - | ~120-125 |

| C6 | - | ~115-120 |

| C7 | - | ~135-140 |

| C7a | - | ~145-150 |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and exact molecular weight of "this compound." HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision, allowing for the determination of the elemental formula (C₉H₉BrN₂). The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a clear indicator of its presence in the molecule.

Furthermore, by analyzing the fragmentation pattern of the molecular ion in the mass spectrometer, valuable structural information can be obtained. The fragmentation pathways can help to confirm the connectivity of the different parts of the molecule.

A hypothetical HRMS data table is shown below:

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 225.0025 | (To be determined) | C₉H₁₀BrN₂⁺ |

| [M+Na]⁺ | 246.9845 | (To be determined) | C₉H₉BrN₂Na⁺ |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of "this compound" would show characteristic absorption bands corresponding to the vibrations of its various bonds.

Key expected IR absorptions would include:

C-H stretching vibrations for the aromatic and methyl groups, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching vibrations from the aromatic and pyrazole (B372694) rings in the 1650-1450 cm⁻¹ region.

C-N stretching vibrations in the 1350-1000 cm⁻¹ range.

C-Br stretching vibration , which would appear in the fingerprint region, typically below 800 cm⁻¹.

A hypothetical IR data table is provided below:

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium |

| ~1620 | C=C/C=N stretch | Medium-Strong |

| ~1500 | Aromatic C=C stretch | Medium-Strong |

| ~1250 | C-N stretch | Medium |

| Below 800 | C-Br stretch | Medium-Strong |

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" can be grown, this technique can provide definitive proof of its structure, including bond lengths, bond angles, and torsional angles.

This method would unambiguously confirm the position of the bromo and methyl substituents on the indazole ring and would definitively establish it as the 2H-tautomer. Furthermore, the crystal structure would reveal information about the packing of the molecules in the solid state and any intermolecular interactions, such as van der Waals forces or π-π stacking, which can influence the physical properties of the compound.

A hypothetical crystallographic data table is presented below:

| Parameter | Value |

| Crystal system | (To be determined) |

| Space group | (To be determined) |

| a (Å) | (To be determined) |

| b (Å) | (To be determined) |

| c (Å) | (To be determined) |

| α (°) | (To be determined) |

| β (°) | (To be determined) |

| γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Density (calculated) (g/cm³) | (To be determined) |

Computational Chemistry and Theoretical Studies on 4 Bromo 2,7 Dimethyl 2h Indazole

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) is a widely used class of quantum chemical methods that calculates the electronic structure of molecules based on their electron density. For indazole derivatives, DFT is employed to optimize molecular geometry and predict various physicochemical properties. nih.govrsc.org A primary application of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govrsc.org For instance, studies on other indazole derivatives have shown that a larger HOMO-LUMO gap correlates with greater stability. nih.govrsc.org DFT calculations can also elucidate reaction mechanisms, such as those involved in the functionalization of the 2H-indazole core. acs.org

Table 1: Representative Data from DFT Calculations on Heterocyclic Compounds

| Calculated Property | Significance | Example Application |

|---|---|---|

| HOMO-LUMO Energy Gap | Predicts chemical reactivity and stability. nih.gov | Identifying the most stable derivatives in a series. nih.govrsc.org |

| Electrostatic Potential | Maps charge distribution to predict sites for electrophilic/nucleophilic attack. nih.gov | Guiding synthesis and functionalization strategies. |

| Bond Dissociation Enthalpies | Calculates the energy required to break a specific bond. researchgate.net | Predicting reactivity in radical reactions. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interaction Profiling and Binding Affinity Prediction

To explore the potential biological activity of 4-Bromo-2,7-dimethyl-2H-indazole, computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable. These methods model the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode. nih.govbiointerfaceresearch.com For example, docking studies on various indazole derivatives have been used to assess their potential as inhibitors for targets like cyclooxygenase (COX) enzymes, protein kinases, and renal cancer-related proteins. nih.govnih.gov The docking process generates a binding energy score, which helps in ranking potential drug candidates. nih.govrsc.org

Following docking, Molecular Dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. nih.govplos.org MD simulations provide a detailed view of the atomic motions, confirming the stability of binding interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose. biointerfaceresearch.comnih.gov

Table 2: Parameters from Molecular Docking & Dynamics Studies

| Simulation Type | Key Output | Purpose |

|---|---|---|

| Molecular Docking | Binding Energy (e.g., in kcal/mol), Binding Pose | To predict the strength and mode of interaction with a biological target. nih.govnih.gov |

Theoretical Prediction and Experimental Validation of Tautomeric Stability and Isomeric Preferences in 2H-Indazoles

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H-indazole and 2H-indazole isomers. nih.gov The relative stability of these tautomers significantly influences the compound's chemical and biological properties. nih.gov

Theoretical calculations, including DFT and higher-level ab initio methods like MP2, have been instrumental in studying this tautomerism. researchgate.netrsc.org Computational studies consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in many solutions. nih.govresearchgate.netrsc.org However, the stability of the 2H-tautomer, as seen in this compound, can be influenced and even favored by several factors. These include the formation of stable intermolecular hydrogen-bonded dimers in solution or the presence of specific substituents. researchgate.netbgu.ac.ilnih.gov Experimental validation using NMR spectroscopy in different solvents often confirms these theoretical predictions, showing how the tautomeric equilibrium can shift based on the molecular environment. bgu.ac.ilnih.gov For instance, in some substituted indazoles, the 2H tautomer can be stabilized by strong intramolecular hydrogen bonds. researchgate.netnih.gov

Table 3: Factors Influencing Indazole Tautomeric Stability

| Factor | Effect on Stability | Method of Study |

|---|---|---|

| Intrinsic Energy | 1H-tautomer is generally more stable. nih.govrsc.org | DFT, MP2 calculations. researchgate.netrsc.org |

| Solvent Polarity | Less polar solvents can stabilize specific tautomers through hydrogen bonding. nih.gov | NMR Spectroscopy. bgu.ac.ilnih.gov |

| Intermolecular Dimers | Formation of stable dimers can favor the 2H form in solution. researchgate.netbgu.ac.ilnih.gov | DFT Calculations, X-ray Crystallography. bgu.ac.ilnih.gov |

In Silico Pharmacokinetic and Pharmacodynamic Modeling for Derivative Optimization

In modern drug discovery, predicting a molecule's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—at an early stage is crucial for success. nih.gov In silico ADME modeling uses computational algorithms to predict these properties for compounds like this compound and its potential derivatives, helping to identify candidates with favorable drug-like characteristics. nih.govresearchgate.net

Various software and online tools are used to calculate key descriptors related to a molecule's pharmacokinetics. researchgate.netfrontiersin.org These tools can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450s), and potential toxicity risks. researchgate.netfrontiersin.org This computational screening allows for the early-stage optimization of derivatives, modifying the structure to improve its ADME profile before committing to costly and time-consuming synthesis and experimental testing. nih.govnih.gov

Table 4: Common In Silico ADME/Tox Predictions

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| A bsorption | Prediction of oral bioavailability and human intestinal absorption. | Determines if a drug can be effectively absorbed when taken orally. frontiersin.org |

| D istribution | Prediction of blood-brain barrier penetration and plasma protein binding. | Affects where the drug goes in the body and its availability to act on the target. |

| M etabolism | Prediction of inhibition or substrate status for Cytochrome P450 enzymes. | Helps to predict drug-drug interactions and metabolic stability. |

| E xcretion | Prediction of clearance and half-life. | Determines how long the drug stays in the body. nih.gov |

| T oxicity | Prediction of mutagenicity, tumorigenicity, and other adverse effects. researchgate.net | Screens out compounds that are likely to be toxic. researchgate.net |

Emerging Trends, Challenges, and Future Research Directions

Development of Novel and Efficient Synthetic Routes for 4-Bromo-2,7-dimethyl-2H-indazole and its Analogues

Palladium-catalyzed reactions have emerged as a powerful tool for constructing the 2H-indazole core. One novel approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, using a palladium acetate (B1210297) catalyst to form the crucial N(1)–C(7a) bond. acs.orgcapes.gov.br This method is effective for a wide range of substrates, including those with electron-donating and electron-withdrawing groups. acs.org Another palladium-catalyzed domino reaction allows for the synthesis of 3-amino-2H-indazoles from readily available 2-halobenzonitriles and hydrazines, proceeding through a regioselective coupling and subsequent cyclization. acs.org Other advanced methods include the [3+2] dipolar cycloaddition of arynes and sydnones, which proceeds under mild conditions to produce 2H-indazoles in excellent yields. nih.gov

Researchers are also exploring one-pot, multi-component reactions to improve efficiency. A copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097) provides a direct route to substituted 2H-indazoles. organic-chemistry.orggjesr.com This method is notable for its broad substrate scope and high tolerance for various functional groups. organic-chemistry.org

| Synthetic Strategy | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Palladium-Catalyzed Intramolecular Amination | Pd(OAc)₂, dppf, tBuONa | Cyclization of N-aryl-N-(o-bromobenzyl)hydrazines to form the N(1)–C(7a) bond, yielding 2-aryl-2H-indazoles. | acs.orgcapes.gov.br |

| Palladium-Catalyzed Domino Reaction | Palladium catalyst, Cs₂CO₃ | A one-pot sequence coupling 2-halobenzonitriles with monosubstituted hydrazines to form 3-amino-2H-indazoles. | acs.org |

| Copper-Catalyzed Three-Component Reaction | CuI or CuO nanoparticles | A one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. This method is often highlighted in green chemistry approaches. | organic-chemistry.orggjesr.comacs.org |

| [3+2] Dipolar Cycloaddition | Arynes and Sydnones | A rapid and efficient method that proceeds under mild conditions with high yields and selectivity. | nih.gov |

| Reductive Cyclization | Tri-n-butylphosphine | An operationally simple, one-pot synthesis from ortho-imino-nitrobenzene substrates. | organic-chemistry.org |

Exploration of Untapped Biological Targets and Expanded Therapeutic Applications for 2H-Indazole Scaffolds

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity. pnrjournal.comnih.govnih.gov While many indazole derivatives are known for their potent anticancer properties as kinase inhibitors, researchers are actively exploring untapped biological targets to expand their therapeutic utility. nih.govrsc.orgrsc.org

Indazole derivatives have shown promise in a variety of therapeutic areas beyond oncology. nih.gov These include:

Anti-inflammatory agents: Some indazoles act as anti-inflammatory agents, with potential applications in treating chronic inflammatory diseases. nih.govresearchgate.netmdpi.com One study identified 2,3-diphenyl-2H-indazole derivatives that inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways. mdpi.comresearchgate.net

Neurodegenerative disorders: The scaffold is being investigated for its potential in treating neurological conditions. nih.govrsc.org

Antimicrobial agents: Recent studies have designed and synthesized 2H-indazole derivatives targeting infectious pathogens. mdpi.comresearchgate.net These compounds have shown potent antiprotozoal activity against organisms like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases exceeding the potency of the reference drug metronidazole (B1676534). pnrjournal.commdpi.com Activity against yeasts like Candida albicans has also been reported. mdpi.com

Antidiabetic and Anti-HIV activity: The diverse biological profile of indazoles includes potential applications as antidiabetic and anti-HIV agents. nih.govresearchgate.net

This expansion into new therapeutic fields is driven by the versatility of the indazole ring, which can be modified to interact with a wide array of biological targets. researchgate.netresearchgate.net

| Therapeutic Area | Potential Target/Mechanism | Example Application | Reference |

|---|---|---|---|

| Oncology | Protein Kinase Inhibition (e.g., VEGFR-2, Tie-2) | Targeted cancer therapy for lung, breast, and colon cancers. | nih.govrsc.org |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) Inhibition | Treatment of chronic inflammatory conditions. | nih.govmdpi.comresearchgate.net |

| Infectious Diseases | Inhibition of Protozoal and Fungal Growth | Development of new drugs for giardiasis, amoebiasis, and candidiasis. | pnrjournal.commdpi.comresearchgate.net |

| Neurological Disorders | Neuroprotectant Activity | Potential treatments for neurodegenerative diseases. | nih.govresearchgate.net |

| Virology | Anti-HIV Protease Activity | Development of antiretroviral therapies. | nih.govresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Indazole Research for Drug Discovery and Material Science

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of new molecules. vectorinstitute.ainih.gov In the context of indazole research, AI is being applied to streamline drug discovery and design advanced materials.

In drug discovery, ML algorithms can predict the physicochemical properties and biological activity of vast libraries of virtual indazole compounds, a process known as Quantitative Structure-Activity Relationship (QSAR). nih.govyoutube.com This allows researchers to screen millions of potential candidates computationally, identifying the most promising ones for synthesis and laboratory testing, thereby saving significant time and resources. nih.gov AI models can also help identify novel biological targets and predict potential drug-target interactions, de-risking the development pipeline. nih.govresearchgate.net Furthermore, AI is used to analyze complex biological data from genetics and cell imaging to better understand disease mechanisms, leading to more targeted and effective therapies. youtube.com

In material science, AI and ML are used to predict the properties of new materials, such as polymers or coatings incorporating an indazole scaffold. vectorinstitute.ainih.gov By training models on data from known materials, AI can rapidly generate new structures with desired characteristics like thermal stability or specific mechanical properties. nih.govuva.nl This data-driven approach accelerates the design-build-test cycle, enabling the creation of novel, high-performance materials for a variety of applications. uva.nlresearchgate.net

Advancement of Sustainable and Green Chemistry Approaches in the Synthesis and Application of Indazole Derivatives

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in synthetic chemistry. benthamdirect.com For indazole synthesis, this translates into developing methods that are more environmentally friendly, efficient, and safer. benthamdirect.comresearchgate.net

Key green chemistry strategies being applied to indazole synthesis include:

Use of Greener Solvents: Researchers are replacing traditional volatile organic solvents with more sustainable alternatives like polyethylene (B3416737) glycol (PEG) or water. organic-chemistry.orgacs.org

Catalyst Innovation: There is a move towards using more benign and recyclable catalysts. For instance, heterogeneous copper oxide nanoparticles have been used as an efficient and reusable catalyst for one-pot indazole synthesis, avoiding the need for ligands or bases. acs.org Other approaches utilize milder catalysts like ammonium (B1175870) chloride under solvent-free or grinding conditions. samipubco.com

One-Pot Reactions: Multi-component, one-pot syntheses are inherently greener as they reduce the number of steps, minimize waste from intermediate purification, and save energy and resources. organic-chemistry.orgacs.org

Energy Efficiency: The use of microwave irradiation or ultrasonic methods can shorten reaction times and reduce energy consumption compared to conventional heating. samipubco.com

These sustainable approaches not only minimize the environmental impact but also often lead to more cost-effective and scalable production of indazole derivatives for pharmaceutical and industrial use. researchgate.netgoogle.com

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Bromo-2,7-dimethyl-2H-indazole, and how can reaction yields be optimized?

A1. A common approach involves palladium-catalyzed cross-coupling reactions, leveraging bromine as a reactive site for functionalization. For example, Suzuki-Miyaura couplings can introduce aryl/heteroaryl groups using catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ in solvents like DMF or THF. Reaction optimization requires precise control of temperature (e.g., 80–100°C), inert atmospheres, and stoichiometric ratios of reagents to minimize side reactions like debromination. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields >70% purity .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

A2. Analytical techniques include:

- HPLC-MS : To confirm molecular weight (MW: 239.1 g/mol) and detect impurities.

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm).

- X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .

- Elemental analysis : To verify C, H, N, and Br content (±0.3% theoretical values) .

Q. Q3. What are the solubility and stability profiles of this compound under various experimental conditions?

A3. The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation <5% at 25°C in dark, anhydrous conditions over 6 months. For long-term storage, use desiccated environments (-20°C under argon) to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. Q4. How does the bromine substituent at the 4-position influence reactivity in transition-metal-catalyzed reactions?

A4. The C-Br bond in this compound serves as a versatile handle for cross-coupling (e.g., Buchwald-Hartwig amination, Heck reactions). The electron-withdrawing effect of bromine enhances oxidative addition kinetics with Pd(0) catalysts, while steric hindrance from methyl groups at positions 2 and 7 can dictate regioselectivity. Computational studies (DFT) suggest that bromine’s σ-hole interactions stabilize transition states in SNAr reactions .

Q. Q5. What strategies mitigate competing side reactions (e.g., debromination) during functionalization of this compound?

A5. Key strategies include:

Q. Q6. How can this compound be utilized in designing kinase inhibitors for oncology research?